molecular formula C19H13ClN2O3S B2489482 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 325804-08-8

3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

Cat. No.: B2489482
CAS No.: 325804-08-8
M. Wt: 384.83
InChI Key: HPMWIZVCBNRDAR-UHFFFAOYSA-N
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Description

3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring, a chlorophenyl group, and a chromenone structure

Mechanism of Action

Target of Action

It’s known that compounds with similar structures, such as indole derivatives and thiazoles, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it can be inferred that zinc00868243 might interact with its targets by binding to them, thereby modulating their activity . This interaction could lead to changes in cellular processes, potentially influencing cell proliferation, apoptosis, and antioxidant defenses .

Biochemical Pathways

It’s known that zinc, a component of the compound, plays a crucial role in numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures

Pharmacokinetics

It’s known that the bioavailability of similar compounds, such as indole derivatives, is influenced by factors like the compound’s solubility, the presence of transport proteins, and the ph of the environment .

Result of Action

Based on the properties of similar compounds, it can be inferred that zinc00868243 might have various biological activities, potentially influencing cell proliferation, apoptosis, and antioxidant defenses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ZINC00868243. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the chromenone structure, which can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylthiazole derivatives: These compounds share the thiazole and chlorophenyl moieties but differ in other structural aspects.

    Chromenone derivatives: Compounds with similar chromenone structures but different substituents.

Uniqueness

What sets 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-24-16-4-2-3-11-9-14(18(23)25-17(11)16)15-10-26-19(22-15)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMWIZVCBNRDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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